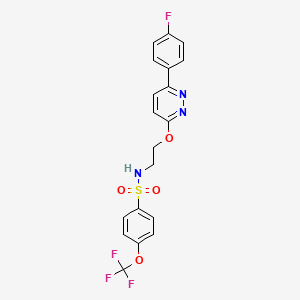
4-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine, also known as DS-8201, is an innovative and promising drug candidate for the treatment of various types of cancer. This compound belongs to the class of antibody-drug conjugates (ADCs), which are designed to selectively deliver cytotoxic agents to cancer cells while minimizing damage to healthy tissues.
Aplicaciones Científicas De Investigación
Herbicidal Activity
4-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine: and its derivatives have been shown to possess high herbicidal activity against monocotyledonous plants . This is particularly useful in agriculture for the control of unwanted grasses and weeds. The efficacy of these compounds can be attributed to their ability to inhibit the biosynthesis of fatty acids by blocking acetyl-coenzyme A carboxylase, a key enzyme in plant lipid synthesis.
Synthesis of Aryloxy-phenoxy Propionates
The compound serves as a starting material for the synthesis of aryloxy-phenoxy propionate herbicides . These herbicides are known for their high efficiency, broad spectrum, low toxicity, and good selectivity. They are widely used to control gramineous weeds, contributing to the management of crop growth and yield.
Antimicrobial Properties
Pyrimidine derivatives, which include the dimethylpyrimidin moiety found in the compound, have been reported to exhibit antimicrobial properties . This makes them potential candidates for the development of new antimicrobial agents that could be used in medical treatments against bacterial and fungal infections.
Molecular Docking Studies
The structural complexity of the compound allows it to be used in molecular docking studies to understand its interaction with various biological targets . This application is crucial in drug design and discovery, where the binding affinity and mode of action of potential drug candidates are investigated.
Synthesis of Heterocyclic Compounds
The compound can be utilized in the synthesis of heterocyclic compounds, which are a core structure in many pharmaceuticals . Heterocycles are essential in medicinal chemistry due to their presence in DNA, RNA, antibiotics, vitamins, and many natural products.
Biological Activity Research
Research into the biological activity of compounds containing the 4,6-dimethylpyrimidin-2-yl group is ongoing due to their relevance in the development of herbicides and pharmaceuticals . The compound’s role in this research is significant as it contributes to the understanding of the biological mechanisms and potential therapeutic applications.
Mecanismo De Acción
Target of Action
Similar compounds with a 2-aminopyrimidine core have been tested for their in vitro activities against trypanosoma brucei rhodesiense and plasmodium falciparum nf54 , suggesting potential targets could be within these organisms.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that inhibit the growth or survival of the target organisms .
Biochemical Pathways
Similar compounds have been shown to interfere with the life cycle of parasites such as trypanosoma and plasmodium .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties, which include both metabolism and renal clearance .
Result of Action
Similar compounds have shown antitrypanosomal and antiplasmodial activities, indicating that they may inhibit the growth or survival of these parasites .
Action Environment
Similar compounds have been studied under various conditions, suggesting that factors such as temperature, ph, and presence of other chemicals could potentially influence their action .
Propiedades
IUPAC Name |
4-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-11-9-12(2)16-14(15-11)22-13-3-4-18(10-13)23(19,20)17-5-7-21-8-6-17/h9,13H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFUBSFCJWAHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

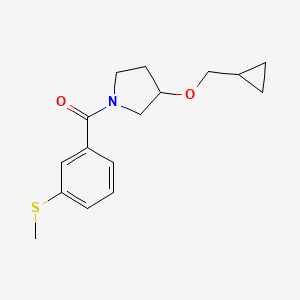

![methyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2979669.png)

![4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)
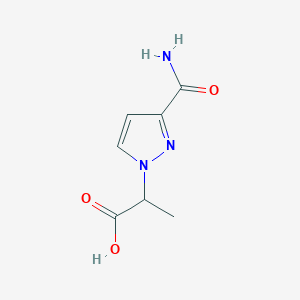
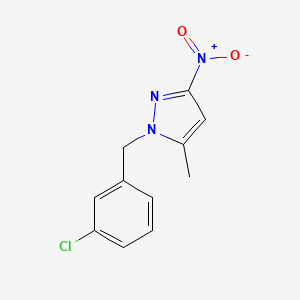

![2-[(3-Chlorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2979678.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2979680.png)
![4-[[2-[(4,5-Difluoro-2-methylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2979681.png)
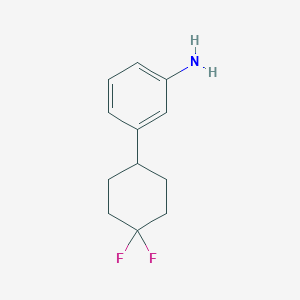
![2-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dione](/img/structure/B2979683.png)
